2-STYRYLINDOLE
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Overview
Description
2-STYRYLINDOLE is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that play significant roles in various biological processes and are found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a phenylethenyl group attached to the indole nucleus, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-STYRYLINDOLE can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenylethenyl group onto the indole scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of strong acids like hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-STYRYLINDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivative.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed:
Oxidation: Indole-2-carboxylic acids
Reduction: Indoline derivatives
Substitution: Substituted indole derivatives
Scientific Research Applications
2-STYRYLINDOLE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-STYRYLINDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer or antimicrobial activities .
Comparison with Similar Compounds
- 2-phenylindole
- 3-phenylindole
- 2-methylindole
- 3-methylindole
Comparison: Compared to other indole derivatives, 2-STYRYLINDOLE is unique due to the presence of the phenylethenyl group, which enhances its chemical reactivity and biological activity. This structural feature allows it to participate in a broader range of chemical reactions and exhibit more potent biological effects .
Properties
Molecular Formula |
C16H13N |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]-1H-indole |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)10-11-15-12-14-8-4-5-9-16(14)17-15/h1-12,17H/b11-10+ |
InChI Key |
IINBTRZAAVTTRD-ZHACJKMWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=CC=CC=C3N2 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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